molecular formula C21H20O3 B2824952 (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 622807-60-7

(Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2824952
CAS No.: 622807-60-7
M. Wt: 320.388
InChI Key: ZGHIOIBISMGINE-NDENLUEZSA-N
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Description

(Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Substituents: The 2-methylbenzylidene and 3-methylbut-2-en-1-yl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Strong bases or acids, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that benzofuran derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbenzylidene)benzofuran-3(2H)-one
  • 6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
  • 2-(2-methylbenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse functionalizations, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)10-11-23-17-8-9-18-19(13-17)24-20(21(18)22)12-16-7-5-4-6-15(16)3/h4-10,12-13H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIOIBISMGINE-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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